molecular formula C3H5NO3 B14328608 2-Nitroprop-2-en-1-ol CAS No. 104313-48-6

2-Nitroprop-2-en-1-ol

Cat. No.: B14328608
CAS No.: 104313-48-6
M. Wt: 103.08 g/mol
InChI Key: VQRGPUCFCCYRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitroprop-2-en-1-ol is an organic compound with the molecular formula C3H5NO3. It is a nitroalkene, characterized by the presence of both a nitro group and an alkene group. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitroprop-2-en-1-ol can be synthesized through the Henry reaction, which involves the condensation of nitromethane with formaldehyde under basic conditions. The reaction typically uses a base such as sodium hydroxide or potassium hydroxide to deprotonate the nitromethane, forming a nitronate anion that subsequently reacts with formaldehyde to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Henry reaction remains a fundamental approach. The reaction conditions can be optimized for large-scale production by controlling temperature, solvent choice, and reaction time to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Products may include nitro alcohols or nitro ketones.

    Reduction: The primary product is 2-amino-2-propen-1-ol.

    Substitution: Various substituted nitroalkenes depending on the nucleophile used.

Scientific Research Applications

2-Nitroprop-2-en-1-ol has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer properties, is ongoing.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Nitroprop-2-en-1-ol involves its reactivity as a Michael acceptor. The nitro group, being an electron-withdrawing group, makes the β-carbon highly electrophilic, facilitating nucleophilic addition reactions. This property is exploited in various synthetic processes, including the formation of carbon-carbon bonds through conjugate addition.

Comparison with Similar Compounds

    Phenyl-2-nitropropene: Similar in structure but contains a phenyl group, making it more aromatic and less reactive in certain conditions.

    Allyl alcohol: Shares the prop-2-en-1-ol backbone but lacks the nitro group, resulting in different reactivity and applications.

Uniqueness: 2-Nitroprop-2-en-1-ol’s combination of a nitro group and an alkene group provides unique reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations, including oxidation, reduction, and substitution, sets it apart from similar compounds.

Properties

CAS No.

104313-48-6

Molecular Formula

C3H5NO3

Molecular Weight

103.08 g/mol

IUPAC Name

2-nitroprop-2-en-1-ol

InChI

InChI=1S/C3H5NO3/c1-3(2-5)4(6)7/h5H,1-2H2

InChI Key

VQRGPUCFCCYRCH-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.